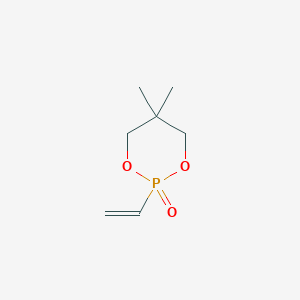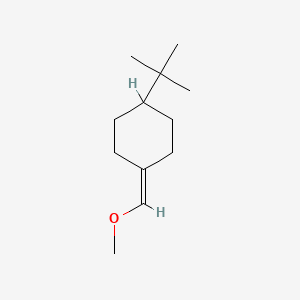
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is an organic compound with a complex structure It is a derivative of cyclohexane, where the hydrogen atoms are substituted with a 1,1-dimethylethyl group and a methoxymethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The methoxymethylene group is introduced through a subsequent reaction with methoxymethyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The final product is purified through distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methoxymethylene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form hydrogen bonds with active sites, while the 1,1-dimethylethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-3-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-2-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is unique due to the presence of both the 1,1-dimethylethyl and methoxymethylene groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58432-32-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(methoxymethylidene)cyclohexane |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h9,11H,5-8H2,1-4H3 |
Clave InChI |
DZKAJJZGSCBXPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=COC)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


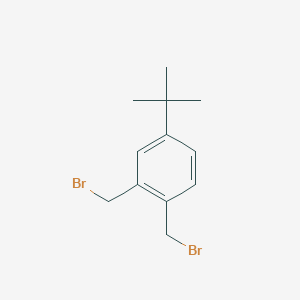
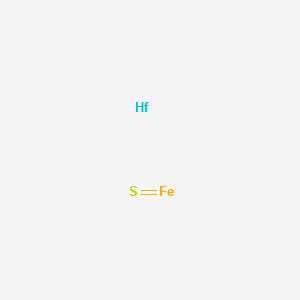
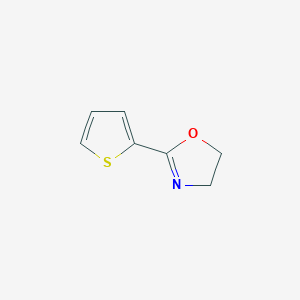
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
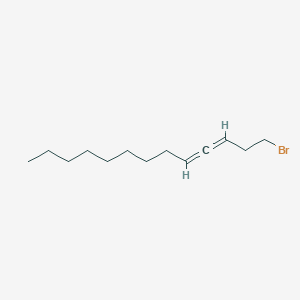
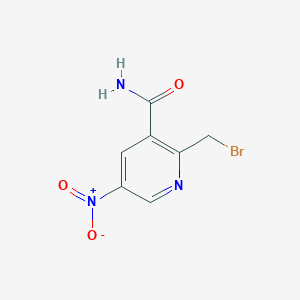
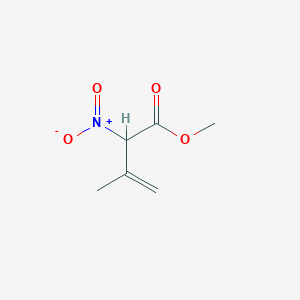
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
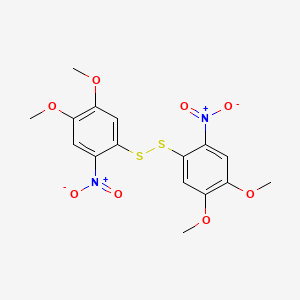
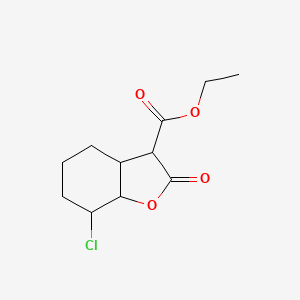
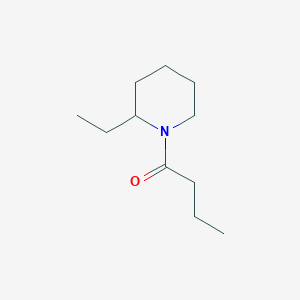
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

